molecular formula C13H11N3O3S B2452185 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1707392-15-1

4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2452185
CAS No.: 1707392-15-1
M. Wt: 289.31
InChI Key: TXUISCBNIVDFRM-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a pyridine ring fused to a thiadiazine ring, with a methylphenyl substituent at the 4-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-methylphenylamine with a suitable pyridine derivative, followed by cyclization with sulfur and oxygen donors to form the thiadiazine ring. The reaction conditions often include the use of solvents such as acetic acid or dimethylformamide, and catalysts like polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(3-methylphenyl)-1,2,4-triazolo[4,3-c][1,3,5]thiadiazine: Similar structure but with a triazole ring instead of a pyridine ring.

    4-(3-methylphenyl)-1,2,4-thiadiazole: Lacks the fused pyridine ring, simpler structure.

    4-(3-methylphenyl)-1,3,5-triazine: Contains a triazine ring instead of a thiadiazine ring.

Uniqueness

4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to its fused pyridine-thiadiazine structure and the presence of the 1,1-dioxide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-4-2-5-10(8-9)16-12-11(6-3-7-14-12)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUISCBNIVDFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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